Chromium hydroxide

Description

Properties

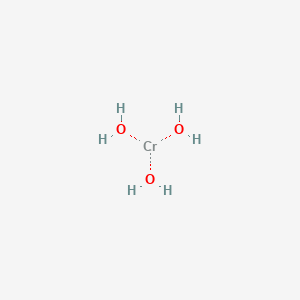

IUPAC Name |

chromium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMQZGGLHVSEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051651 | |

| Record name | Chromium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Blue to green solid; [ICSC] Practically insoluble in water; [Merck Index], BLUE-TO-GREEN POWDER OR BLACK PARTICLES. | |

| Record name | Chromium hydroxide (Cr(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium trihydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In an experiment performed under inert gas atmosphere, the solubility /in water/ of freshly precipitated chromium(III) hydroxide was determined from under-saturation and from over-saturation at different pH. As an amphoteric hydroxide, the solubility curve of chromium(III) hydroxide is parabolic, depending on pH. The solubility is as follows: >pH 4: moderately soluble; pH 6.8 - 11.5: insoluble; > pH 11.5 - 14 slightly soluble ... at pH 4, the solubility was about 520 mg/L; at pH 6.8 to 11.8, the solubility was about 0.005 mg/L, Insoluble in water, Soluble in acids and strong alkalies, Solubility in water: none | |

| Record name | CHROMIUM TRIHYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Green, gelatinous precipitate | |

CAS No. |

1308-14-1 | |

| Record name | Chromium trihydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium hydroxide (Cr(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium (III) hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIUM TRIHYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Chromium Hydroxide Materials

Controlled Precipitation Techniques

Precipitation is a foundational method for synthesizing chromium hydroxide (B78521), typically by increasing the pH of a chromium(III) salt solution. taylorandfrancis.comnih.gov Modern approaches focus on precisely controlling the reaction conditions to manipulate the properties of the resulting particles.

Forced hydrolysis involves aging chromium salt solutions at elevated temperatures, often with a hydrolyzing agent like urea (B33335), to induce a gradual and uniform precipitation of chromium hydroxide. researchgate.netsrce.hr This method is effective for producing monodispersed, spherical this compound particles. The process typically uses very dilute aqueous solutions of Cr(III) salts (e.g., 2 × 10⁻⁴ to 1 × 10⁻³ mol dm⁻³) and requires aging at moderate temperatures (60-90 °C) for extended periods, from hours to several days. researchgate.net

The use of urea is a key aspect of this technique; as it decomposes, it causes a significant, homogeneous increase in pH throughout the solution, which accelerates the hydrolysis of Cr³⁺ ions and leads to the formation of amorphous this compound precipitates. srce.hr Research has also shown that incorporating sulfate (B86663) ions is crucial for particle formation during the hydrolysis of simple Cr(III) salts. srce.hr These sulfate ions become incorporated into the particle core, forming a basic chromium sulfate. srce.hr

| Forced Hydrolysis Parameter | Description | Reference |

| Precursor | Chromium(III) nitrate (B79036) (Cr(NO₃)₃), Chrome Alum (KCr(SO₄)₂·12H₂O) | researchgate.netsrce.hr |

| Hydrolyzing Agent | Urea | srce.hr |

| Key Factor | Gradual pH increase from urea decomposition accelerates uniform hydrolysis. | srce.hr |

| Typical Product | Amorphous, spherical, monodispersed Cr(OH)₃ particles. | researchgate.netsrce.hr |

The pH of the reaction medium is a critical parameter that dictates the speciation of chromium in solution and the morphology of the resulting precipitate. The solubility of this compound is highly pH-dependent, reaching its minimum at a pH of approximately 7.5. Different chromium(III) species exist at various pH levels: Cr³⁺ is dominant at pH < 3.8, transitioning to Cr(OH)²⁺ (pH 4–6), and finally precipitating as solid Cr(OH)₃ between pH 7 and 11. nih.gov

By carefully controlling the pH, it is possible to modulate the morphology and crystalline properties of the this compound nanoparticles. researchgate.net For instance, precipitation is favorable in the pH range of 6-9, which can be exploited to selectively separate chromium from other metal ions like Fe³⁺ and Al³⁺ that precipitate at lower pH values. saimm.co.za Studies have demonstrated that the maximum precipitation of this compound occurs in a pH range of 8-12. ukm.my The choice of precipitating agent, such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), also influences the outcome, with NaOH often being recommended for its efficiency in removing Cr(III) from solutions. nih.gov

| pH Range | Dominant Cr(III) Species / Process | Reference |

| < 3.8 | Cr³⁺ (aq) | nih.gov |

| 4 - 6 | Cr(OH)²⁺ (aq) | nih.gov |

| 7 - 11 | Cr(OH)₃ (s) Precipitation | nih.gov |

| > 12 | Cr(OH)₄⁻ (aq) | nih.gov |

| Optimal Precipitation pH | ~7.5 (Minimum Solubility) |

The simultaneous addition of chromium salt and a base precipitant is a technique used to maintain a constant and controlled level of supersaturation in the reaction vessel. This approach helps in achieving better control over nucleation and growth processes, leading to more uniform particle size distributions. The fundamental reaction is the combination of aqueous chromium(III) ions with hydroxide ions to form the solid precipitate: Cr³⁺(aq) + 3OH⁻(aq) → Cr(OH)₃(s). brainly.com

By carefully managing the addition rates of the reactants, it is possible to influence the final properties of the this compound. This principle is also applied in co-precipitation, where multiple types of metal hydroxides are formed simultaneously. For example, magnesium and chromium hydroxides have been co-precipitated at a pH of 8.5 to create a mixed gel, which serves as a precursor for spinel nanomaterials. researchgate.net Similarly, in wastewater treatment, a specific pH range (e.g., 8.5-9) is targeted to simultaneously precipitate multiple heavy metal ions, including chromium, as hydroxides. ukm.my This control over the ionic concentrations is key to managing the precipitation process effectively.

pH-Controlled Precipitation for Morphology Modulation

Hydrothermal and Sol-Gel Routes to this compound Derivatives

Hydrothermal and sol-gel methods are versatile bottom-up approaches that offer excellent control over the composition, structure, and properties of the final materials, including this compound and its derivatives.

The hydrothermal method involves chemical reactions in aqueous solutions sealed in an autoclave and heated above the boiling point of water. This technique has been used to synthesize various chromium compounds. Research has shown the hydrothermal deposition of chromium oxyhydroxide (CrO(OH)) from aqueous solutions of chromium(III) chloride, nitrate, and perchlorate. cdnsciencepub.com Other studies have utilized hydrothermal conditions to transform chromium hydroxides into other materials, such as chromium dioxide (CrO₂), in the presence of an oxidizing agent. ias.ac.in The method is also employed to create complex oxides; for instance, chromian spinel was formed from Fe-Cr hydroxides at temperatures between 150 and 200 °C. mdpi.com

The sol-gel process is a wet-chemical technique that involves the evolution of a network from a colloidal solution (sol) to a gel phase. rsc.org This method is widely used for synthesizing oxide materials from metal precursors. rsc.org It has been successfully applied to produce Cr-substituted layered double hydroxides (LDHs), where a sol-gel derived mixed-metal oxide is converted to the LDH phase in an aqueous medium. mdpi.comresearchgate.net This approach allows for highly controllable chemical compositions and results in materials with hexagonally shaped nanocrystallites. mdpi.comresearchgate.net The sol-gel method is also noted as a common route for preparing precursors that are later converted to chromium(III) oxide nanoparticles and for synthesizing more complex ternary compounds like chromium aluminum carbide (Cr₂AlC). researchgate.netfrontiersin.org

Microwave-Assisted Synthesis of this compound Nanostructures

Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and effective method for producing nanomaterials. acs.org This technique utilizes microwave irradiation to heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods.

Spherical, amorphous this compound particles have been successfully prepared by combining the forced hydrolysis method with microwave dielectric heating. researchgate.netcapes.gov.br This combined approach drastically reduces the aging times required for particle formation—in some cases, by two orders of magnitude less than conventional heating—while allowing for control over particle size by adjusting reactant ratios. researchgate.netcapes.gov.br For example, by varying the [Cr³⁺]/[SO₄²⁻] ratio in solutions of Cr(NO₃)₃ and K₂SO₄, the mean particle size was tuned from the sub-micrometric to the nanometric range. researchgate.net

While much of the literature focuses on the direct microwave synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles, these processes often proceed through a this compound precursor. sci-hub.se The microwave-assisted synthesis is valued for its ability to produce highly homogeneous and pure crystalline nanostructures in a short time and at low temperatures. sci-hub.seacs.org

| Microwave Synthesis Finding | Precursors | Conditions | Outcome | Reference |

| Preparation of spherical amorphous Cr(OH)₃ particles | Chrome alum or Cr(NO₃)₃ - K₂SO₄ | Boiling temperature, microwave heating | Sub-micro and nanoparticles with reduced aging time. | researchgate.netcapes.gov.br |

| Preparation of Cr₂O₃ nanocatalyst | Cr(NO₃)₃·6H₂O, Al₂O₃·4SiO·H₂O, NaOH | 540 W, 20 min, 30 °C | Homogeneous crystalline nanostructures. | sci-hub.se |

| Preparation of quasi-rectangular Cr₂O₃ nanoparticles | Cr(NO₃)₂·6H₂O, salicylic (B10762653) acid, NaOH | 360 W, 30 min, 50 °C | Homogeneous quasi-rectangular morphology. |

Gamma Radiation-Induced Formation of this compound Nanoparticles

Gamma radiolysis is a novel technique for synthesizing nanoparticles with a narrow size distribution by utilizing the reducing power of water radiolysis products. researchgate.net In this method, aqueous solutions containing dichromate ions (Cr₂O₇²⁻) are exposed to gamma radiation. rsc.orgrsc.org

The high-energy radiation induces the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)). rsc.orgiaea.org The newly formed Cr(III) ions then hydrolyze and precipitate to form colloidal Cr(OH)₃ particles. iaea.org Studies have shown that amorphous this compound nanoparticles and hollow spheres are formed as an intermediate product during the synthesis of Cr₂O₃ via this method. researchgate.netiaea.org The growth of these Cr(OH)₃ particles is typically slow due to the stability of the Cr(III) colloids. rsc.orgrsc.org

The particle size, which can range from 9 to 30 nm, is controlled by the steady-state redox conditions established at the solid-liquid interface during continuous irradiation. rsc.orgiaea.org As the particles grow, the interior tends to dehydrate, forming Cr₂O₃, while the outer layer remains hydrated as this compound. rsc.org Scanning transmission X-ray microscopy (STXM) has been used to confirm that the intermediate nanoparticles and hollow spheres are indeed composed of Cr(OH)₃. researchgate.netiaea.org

Templated and Surfactant-Assisted Syntheses for Morphological Control

The precise control over the morphology of this compound materials is crucial for their application in various fields. Templated and surfactant-assisted syntheses are powerful strategies to direct the formation of specific nanostructures and microstructures. These methods rely on the use of sacrificial structures (templates) or structure-directing agents (surfactants) to guide the nucleation and growth of this compound particles.

Templated Synthesis: This approach involves the use of a pre-existing scaffold, known as a template, with a defined shape and structure. The template can be classified as either "hard" or "soft".

Hard Templates: These are typically solid materials with well-defined pores and channels, such as mesoporous silica (B1680970), carbon nanotubes, or polymer spheres. nih.govinnovareacademics.in The synthesis process generally involves the infiltration of chromium precursors into the template's pores, followed by the formation of this compound within these confined spaces. Subsequent removal of the template, often through chemical etching or calcination, yields a this compound replica with a morphology dictated by the template's structure. innovareacademics.in For instance, the use of commercial carbon fibers as a template has been reported for the synthesis of chromium(III) oxide microtubes, a process that can be adapted for this compound. mdpi.com

Soft Templates: These are dynamic, self-assembling structures formed from organic molecules like surfactants, block copolymers, or even biological materials such as pollen grains. nih.govrsc.org The interactions between the chromium precursor species and the functional groups of the soft template guide the formation of the desired morphology. rsc.org For example, oil-in-water or water-in-oil microemulsions can act as templates to produce spherical this compound particles. nih.gov

Surfactant-Assisted Synthesis: Surfactants are amphiphilic molecules that can self-assemble into various structures like micelles, and they play a critical role in controlling the size and shape of nanoparticles during synthesis. researchgate.netnih.gov In the synthesis of this compound, surfactants can function in several ways:

As a soft template: Similar to the templating method, surfactant micelles can provide a confined environment for the reaction. nih.gov

As a capping agent: Surfactants can adsorb onto the surface of growing this compound nuclei, preventing their aggregation and controlling their final size and shape. mdpi.com The nature of the surfactant (cationic, anionic, or non-ionic) and its concentration can significantly influence the resulting morphology, leading to the formation of spheres, rods, or plates. researchgate.netresearchgate.net For example, the use of surfactants with carboxylic acid groups is common in the synthesis of metal oxide nanoparticles, where they coordinate to the metal cations on the nanoparticle surface. mdpi.com

The table below summarizes the influence of different templating and surfactant approaches on the morphology of the resulting materials, with principles that are applicable to this compound synthesis.

| Synthesis Approach | Template/Surfactant Type | Resulting Morphology |

| Hard Template | Mesoporous Carbon/Silica | Porous Matrices, Nanocrystals |

| Hard Template | Carbon Fibers | Microtubes mdpi.com |

| Soft Template | Emulsion Droplets | Hollow Spheres nih.gov |

| Surfactant-Assisted | Cationic/Anionic/Non-ionic | Spheres, Rods, Plates researchgate.netresearchgate.net |

Synthesis of Layered Double Hydroxides Incorporating this compound

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an interlayer anion. By incorporating chromium(III) cations into the brucite-like layers, chromium-containing LDHs can be synthesized, offering a versatile platform for various applications.

Co-precipitation Approaches for Layered Double Hydroxide Precursors

Co-precipitation is the most widely used and straightforward method for synthesizing chromium-containing LDHs. uts.edu.au This method involves the simultaneous precipitation of divalent and trivalent metal salts from a solution under controlled pH conditions. For chromium-containing LDHs, a solution containing a mixture of a divalent metal salt (e.g., MgCl₂, NiCl₂, ZnCl₂) and a chromium(III) salt (e.g., CrCl₃) is prepared. A basic solution, such as sodium hydroxide (NaOH) or a mixture of NaOH and sodium carbonate (Na₂CO₃), is then added dropwise to the metal salt solution with vigorous stirring to induce co-precipitation. researchgate.netrasayanjournal.co.in

The key parameters that influence the properties of the resulting LDH, such as crystallinity, particle size, and composition, include:

pH of the solution: The pH must be carefully controlled within a specific range to ensure the simultaneous precipitation of both the divalent and trivalent hydroxides. researchgate.net

M(II)/Cr(III) molar ratio: This ratio in the initial solution determines the composition of the final LDH. acs.org

Temperature and aging time: The reaction temperature and subsequent aging of the precipitate can affect the crystallinity and particle size of the LDH. researchgate.net

Nature of the interlayer anion: The choice of the anion in the precipitating solution determines the type of anion present in the interlayer space of the LDH. acs.org

The table below provides examples of chromium-containing LDHs synthesized via co-precipitation.

| Divalent Cation (M(II)) | Trivalent Cation (M(III)) | M(II)/M(III) Ratio | Precipitating Agent | Resulting LDH |

| Zinc (Zn) | Chromium (Cr) | 2:1, 3:1, 4:1 | NaOH | Zn-Cr LDH acs.org |

| Nickel (Ni) | Chromium (Cr) | 2:1 | NaOH/Na₂CO₃ | Ni-Cr LDH |

| Cobalt (Co) | Chromium (Cr) | Not specified | NaOH | Co-Cr LDH journalajb2t.com |

| Magnesium (Mg) | Chromium (Cr) | Not specified | NaOH/Na₂CO₃ | Mg-Cr LDH frontiersin.org |

Exfoliation Techniques for Chromium-Containing Layered Hydroxide Nanosheets

Exfoliation is a top-down process that involves the delamination of bulk LDH crystals into individual or few-layer-thick nanosheets. This process significantly increases the surface area and the number of accessible active sites, enhancing the material's performance in various applications.

The exfoliation of LDHs can be achieved through different methods:

Solvent-assisted exfoliation: This is a common method where the bulk LDH is dispersed in a suitable solvent, often with the aid of ultrasonication or mechanical stirring. Formamide is a particularly effective solvent for exfoliating LDHs, including those containing chromium, due to its high polarity which facilitates the separation of the layers. rsc.orgscispace.com The process often involves a pre-treatment step where the interlayer anions of the LDH (e.g., carbonate) are exchanged with larger anions (e.g., nitrate) to weaken the interlayer interactions. researchgate.net

Exfoliation in aqueous solutions: Exfoliation can also be achieved in water, especially when the LDH interlayers are occupied by specific species like formate (B1220265) or acetate (B1210297) that promote swelling. researchgate.net The use of sugar molecules as a green exfoliating agent has also been reported, offering an eco-friendly alternative to organic solvents. dergipark.org.tr

Plasma etching: This technique uses plasma, such as argon plasma, to etch the surface and weaken the interlayer forces, leading to the exfoliation of the LDH into ultrathin nanosheets. rsc.org

The successful exfoliation of chromium-containing LDHs results in a colloidal suspension of nanosheets with a thickness corresponding to a single brucite-like layer. These nanosheets can then be used to create thin films or incorporated into composite materials.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign, reduce waste, and utilize renewable resources. In the context of this compound synthesis, green approaches aim to replace hazardous reagents and solvents with more sustainable alternatives.

A prominent green synthesis strategy involves the use of plant extracts. journalajb2t.comfrontiersin.orgmdpi.com Various phytochemicals present in plant extracts, such as flavonoids, terpenoids, and polyphenols, can act as both reducing and capping agents. rasayanjournal.co.injournalajb2t.com While much of the research in this area has focused on the synthesis of chromium oxide nanoparticles, the underlying principles are directly applicable to the synthesis of this compound.

The general mechanism for the green synthesis of this compound using plant extracts involves:

Preparation of the plant extract: This is typically done by boiling the plant material (e.g., leaves, bark) in water to extract the active phytochemicals. journalajb2t.commdpi.com

Reaction with a chromium salt: The plant extract is then mixed with a solution of a chromium(III) salt, such as chromium nitrate or chromium chloride. mdpi.comrsc.org

Formation of this compound: The phytochemicals in the extract facilitate the hydrolysis and precipitation of this compound. These biomolecules can also cap the surface of the newly formed nanoparticles, controlling their growth and preventing aggregation. rasayanjournal.co.in

This method offers several advantages over conventional chemical syntheses:

Eco-friendly: It avoids the use of toxic reducing agents and organic solvents. rasayanjournal.co.in

Cost-effective: Plant materials are often readily available and inexpensive. rasayanjournal.co.in

Enhanced biocompatibility: The resulting nanoparticles may be coated with biocompatible plant-derived molecules. mdpi.com

The table below lists some plant extracts that have been used for the green synthesis of chromium-containing nanoparticles, with the potential for adaptation to this compound synthesis.

| Plant Extract | Chromium Precursor | Reference |

| Abutilon indicum (L.) Sweet leaf extract | Cr₂(SO₄)₃ | mdpi.com |

| Melia azedarach and Artemisia herba-alba aqueous extract | K₂Cr₂O₇ | journalajb2t.com |

| Erythrophleum guineense plant extract | CrCl₃ | frontiersin.org |

| Cinnamon bark aqueous extract | Chromium(III) complex | rasayanjournal.co.in |

Fundamental Reaction Mechanisms of Chromium Hydroxide

Hydrolysis and Olation Processes in Chromium(III) Aqueous Systems

The chemistry of chromium(III) in aqueous solutions is fundamentally characterized by hydrolysis and olation processes. p2infohouse.orgnmfrc.org The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is the predominant species in acidic solutions. nmfrc.org However, as the pH increases, this ion undergoes hydrolysis, a process where coordinated water molecules act as acids, donating a proton to the bulk solvent. p2infohouse.orgchemguide.co.uk This leads to the formation of hydroxo and aqua-hydroxo complexes. researchgate.net

The initial hydrolysis step involves the conversion of an aqua ligand to a hydroxo ligand: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺ p2infohouse.org

This reaction is reversible and its equilibrium is highly dependent on the pH of the solution. p2infohouse.orgnmfrc.org Further deprotonation can occur to form species such as [Cr(H₂O)₄(OH)₂]⁺. nih.gov

Olation is a subsequent process where these monomeric hydroxo species polymerize to form larger, polynuclear complexes. p2infohouse.org This occurs when a hydroxo ligand on one chromium center bridges to an adjacent chromium center, displacing a coordinated water molecule. researchgate.net This process is favored by increases in temperature, concentration, and basicity. p2infohouse.org The initial step of olation can be represented as the formation of a diol bridge between two chromium centers. p2infohouse.org Continued hydrolysis and olation can lead to the formation of larger polymers and ultimately the precipitation of chromium(III) hydroxide (B78521), a complex three-dimensional structure. p2infohouse.org

In aqueous solutions, chromium(III) exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, only at low pH values (typically below 3-4). researchgate.net As the pH rises, hydrolysis leads to the formation of monomeric hydroxo species such as [Cr(H₂O)₅(OH)]²⁺ and [Cr(H₂O)₄(OH)₂]⁺. nih.govtandfonline.com

With increasing pH and/or concentration, these monomers undergo olation to form various polynuclear, or polymeric, species. p2infohouse.orgnih.gov These polymers are characterized by hydroxo bridges connecting multiple chromium(III) centers. researchgate.net Dimeric species, such as [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺, are among the first to form. geoscienceworld.org Further polymerization can lead to more complex structures, including trimers and tetramers. nih.gov For instance, at a pH of around 3.7, tetrameric complexes with both single and double hydroxo bridges, such as [Cr₄(μ₂-OH)₂(μ-OH)₄(OH)ₙ(H₂O)₁₂₋ₙ]⁽⁶⁻ⁿ⁾⁺, have been identified as predominant species in concentrated solutions. researchgate.netslu.se

In highly alkaline solutions (e.g., pH ≥ 15), polymeric chains with a repeating unit of [Cr(μ₂-OH)₂(OH)₂]ⁿ⁻ can form. slu.se The ultimate product of extensive hydrolysis and olation is the precipitation of amorphous chromium(III) hydroxide, Cr(OH)₃·nH₂O. p2infohouse.org The structure of this precipitate continues to evolve through ongoing olation, a process often referred to as aging, which reduces its solubility in acids. p2infohouse.org

Table 1: Examples of Monomeric and Polymeric Chromium(III) Hydroxo Species

| Species Type | Chemical Formula |

|---|---|

| Monomeric | [Cr(H₂O)₆]³⁺ |

| Monomeric | [Cr(H₂O)₅(OH)]²⁺ |

| Monomeric | [Cr(H₂O)₄(OH)₂]⁺ |

| Dimeric | [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺ |

| Tetrameric | [Cr₄(μ₂-OH)₂(μ-OH)₄(OH)ₙ(H₂O)₁₂₋ₙ]⁽⁶⁻ⁿ⁾⁺ |

| Polymeric (alkaline) | [Cr(μ₂-OH)₂(OH)₂]ⁿ⁻ |

The hydrolysis of chromium(III) is a kinetically slow process. nmfrc.org The inertness of the Cr(III) center, a consequence of its d³ electronic configuration, means that ligand exchange reactions, including the dissociation of water molecules, have high activation energies. nmfrc.org The half-times for ligand displacement from [Cr(H₂O)₆]³⁺ are in the order of hours. nmfrc.org However, the rate of hydrolysis increases with temperature and pH. p2infohouse.orgnmfrc.org

Thermodynamically, the first hydrolysis constant (Kₐ₁) for [Cr(H₂O)₆]³⁺ is approximately 10⁻⁴, indicating that it is a weak acid. nmfrc.org The equilibrium of the hydrolysis reaction is shifted towards the formation of hydroxo species as the pH is raised. nmfrc.org

Olation processes are also kinetically controlled. The formation of hydroxo-bridged polymers is generally slow, but is accelerated by increased temperature and concentration. p2infohouse.org The reversal of olation, the cleavage of the hydroxo bridges, is also a slow process. p2infohouse.org This explains why freshly precipitated chromium hydroxide dissolves more readily in acid than aged precipitates, as the latter have undergone more extensive and irreversible olation. p2infohouse.org The thermodynamics of olation favor the formation of polymeric species at higher pH values, leading to the eventual precipitation of chromium(III) hydroxide. p2infohouse.org

Formation of Monomeric and Polymeric Chromium(III) Hydroxo Species

Ligand Exchange Reactions Involving Hydroxide Ligands

Ligand exchange reactions are fundamental to the chemistry of chromium(III) complexes. cognitoedu.org In the context of this compound, these reactions involve the substitution of coordinated water or hydroxide ligands by other ligands present in the solution. libretexts.org The kinetic inertness of the Cr(III) center significantly influences the rates of these reactions, which are generally slow. nmfrc.org

For instance, in the presence of ammonia (B1221849), water ligands in the hexaaquachromium(III) ion can be replaced. Initially, ammonia acts as a base, deprotonating coordinated water to form a precipitate of chromium(III) hydroxide. libretexts.orgcrunchchemistry.co.uk With an excess of ammonia, a ligand exchange reaction occurs where ammonia molecules replace water ligands to form the hexaamminechromium(III) ion, [Cr(NH₃)₆]³⁺, causing the precipitate to redissolve. libretexts.orgcrunchchemistry.co.uk

[Cr(H₂O)₆]³⁺(aq) + 6NH₃(aq) ⇌ [Cr(NH₃)₆]³⁺(aq) + 6H₂O(l) cognitoedu.org

In solutions containing multiple potential ligands, competitive binding to the chromium(III) center occurs. The outcome of this competition depends on several factors, including the relative concentrations of the ligands, their charge, and their intrinsic affinity for the chromium(III) ion.

For example, in the presence of both hydroxide ions and other ligands like organic chelators, a competition for coordination sites on the chromium(III) ion will ensue. Some studies have shown a strong competitive ligand-binding effect where certain organic ligands are preferentially bound over hydroxide ligands. worktribe.comworktribe.com This can prevent the formation of hydroxo-bridged complexes (olation) and subsequent precipitation. worktribe.comworktribe.com The stability of the resulting complex is a key determinant; ligands that form more stable complexes with chromium(III) will be favored. cognitoedu.org For instance, multidentate ligands often form more stable complexes than monodentate ligands like hydroxide, a phenomenon known as the chelate effect. physicsandmathstutor.com

The relative binding affinities of different species to a biotic ligand model for trivalent chromium toxicity showed that Cr³⁺ had a higher affinity than CrOH²⁺. plos.org This suggests that even among its own hydrolyzed species, there is a competition for binding sites. plos.org

The kinetics of ligand exchange reactions involving chromium(III) hydroxo complexes are highly sensitive to reaction conditions such as pH, temperature, and the nature of the solvent.

pH: The pH of the solution plays a critical role. An increase in pH leads to a higher concentration of hydroxide ions, which can act as both a ligand and a base to deprotonate coordinated water molecules. chemguide.co.uklibretexts.org The formation of hydroxo species like [Cr(H₂O)₅OH]²⁺ can labilize the remaining water ligands, thereby accelerating the rate of further substitution reactions. ekb.eg The rate of many complex formation reactions involving chromium(III) increases as the hydrogen ion concentration decreases (i.e., pH increases). ekb.egscirp.org

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of ligand exchange. murdoch.edu.au The higher thermal energy helps overcome the activation energy barrier associated with breaking the relatively strong Cr-O bonds. p2infohouse.org

Ligand Concentration: The rate of a ligand substitution reaction is often dependent on the concentration of the incoming ligand. scirp.org For many reactions, the rate increases with ligand concentration up to a certain point, suggesting a mechanism that may involve the formation of an ion pair between the chromium complex and the incoming ligand prior to the main substitution step. scirp.org

Ionic Strength and Dielectric Constant: The ionic strength and dielectric constant of the medium can also influence reaction rates, particularly when charged species are involved. For example, an increase in ionic strength has been observed to retard the rate of some complexation reactions. scirp.org

Competitive Ligand Binding in Chromium(III) Hydroxo Complexes

Oxidation and Reduction Processes of Chromium(III) Hydroxide

Chromium(III) is the most stable oxidation state of chromium. nmfrc.org However, chromium(III) hydroxide can be oxidized to chromium(VI) or reduced to chromium(II) under specific conditions.

Oxidation: The oxidation of Cr(III) to Cr(VI) is facilitated in basic (alkaline) solutions. nmfrc.orglibretexts.org Strong oxidizing agents are required for this transformation. Hydrogen peroxide is a common oxidant used in this process. In an excess of sodium hydroxide solution, chromium(III) ions form the green hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. chemguide.co.uklibretexts.org Warming this solution with hydrogen peroxide oxidizes the chromium to the +6 state, forming the bright yellow chromate (B82759) ion, CrO₄²⁻. chemguide.co.uklibretexts.org

2[Cr(OH)₆]³⁻(aq) + 3H₂O₂(aq) → 2CrO₄²⁻(aq) + 2OH⁻(aq) + 8H₂O(l) researchgate.net

The oxidation can also be promoted by other strong oxidants like sodium hypochlorite. researchgate.net The rate of this oxidative dissolution is significantly accelerated at higher pH. researchgate.net Furthermore, the presence of certain metal oxides, like manganese dioxide (MnO₂), can mediate the oxidation of Cr(III) by molecular oxygen, particularly in environmental settings. mdpi.com Thermal treatment of this compound, especially in the presence of alkali and alkaline earth metal chlorides, can also promote oxidation to Cr(VI). nih.gov

Reduction: The reduction of chromium(III) to chromium(II) is typically carried out in acidic solutions. chemguide.co.uk Zinc metal and an acid (like hydrochloric or sulfuric acid) are commonly used for this reduction. chemguide.co.uk The resulting chromium(II) ion, often present as the [Cr(H₂O)₆]²⁺ complex, gives a characteristic blue color to the solution. chemguide.co.uk

2Cr³⁺(aq) + Zn(s) → 2Cr²⁺(aq) + Zn²⁺(aq)

Chromium(II) is a strong reducing agent and is readily re-oxidized back to chromium(III) by atmospheric oxygen, so the reaction must be protected from air. nmfrc.orgchemguide.co.uk In basic solutions, powerful reducing agents like hydrazine (B178648) or borohydride (B1222165) are needed to prepare Cr(II) from Cr(III). nmfrc.org

Table 2: Standard Electrode Potentials for Relevant Chromium Reactions

| Half-Reaction | Standard Potential (E⁰), Volts |

|---|---|

| Cr³⁺ + e⁻ → Cr²⁺ | -0.410 |

| Cr³⁺ + 3e⁻ → Cr | -0.740 |

| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O | +1.330 |

Source: nmfrc.org

Formation of Chromium(VI) from Chromium(III) Solids

Interaction Mechanisms with Other Metal Ions and Surfaces

This compound's behavior in the environment is often dictated by its interactions with other minerals and metal ions. These interactions include adsorption onto surfaces and incorporation into mixed-phase solids.

The adsorption of chromium species onto the surfaces of metal oxides is a primary mechanism controlling its transport and bioavailability. This process is driven by electrostatic interactions and the formation of surface complexes.

The surface of metal hydroxides, like iron(III) hydroxide, possesses hydroxyl groups that can protonate or deprotonate depending on the solution pH. At a pH below the point of zero charge (PZC), the surface is positively charged and attracts anions, while at a pH above the PZC, the surface is negative and attracts cations.

The adsorption of Cr(VI), which typically exists as the oxyanions chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻), onto iron(III) hydroxide has been shown to be both electrostatic and chemical in nature at low pH, and purely chemical at higher pH. researchgate.net The process involves the exchange of protons and hydroxyl ions, leading to the formation of various inner-sphere surface complexes. researchgate.netugm.ac.id

Similarly, layered double hydroxides (LDHs) are effective adsorbents for Cr(VI). nih.govnih.gov Their positively charged layers create a strong electrostatic attraction for Cr(VI) anions. nih.gov The adsorption mechanism can also involve ion exchange with anions present in the interlayer space of the LDH structure and, in some cases, the reduction of adsorbed Cr(VI) to Cr(III) by electron-donor groups within the LDH material. nih.govmdpi.com

The adsorption of Cr(III) onto silica (B1680970) surfaces is strongly correlated with the hydrolysis reactions of the Cr(III) ion, which are a function of pH. udel.edu Spectroscopic studies have provided direct evidence for the formation of inner-sphere surface complexes, where the chromium ion bonds directly to the silica surface. At higher surface coverages, the formation of surface polymers and the nucleation of a three-dimensional this compound phase can occur. udel.edu

The interaction of this compound itself with other materials has been studied. For example, impregnating a modified polystyrene structure with this compound nanoparticles was found to enhance surface properties and porosity, leading to a higher adsorption capacity for other metal ions like cadmium(II). rsc.org The mechanism involves a combination of physical adsorption, electrostatic interactions, ion exchange, and surface complexation with the hydroxyl groups on the Cr(OH)₃ surface. rsc.org

Co-precipitation is a process where a soluble species is removed from solution by being incorporated into a precipitating solid phase. Chromium(III) readily co-precipitates with other metal hydroxides, particularly iron(III) hydroxide, which is abundant in many natural and treatment systems.

The reduction of Cr(VI) in the presence of ferrous iron (Fe(II)) leads to the precipitation of a mixed Fe(III)-Cr(III) hydroxide. researchgate.net These mixed-phase solids, often represented as CrₓFe₍₁₋ₓ₎(OH)₃, generally exhibit greater stability and lower solubility compared to pure Cr(OH)₃, especially in acidic conditions. researchgate.netepa.gov This increased stability is crucial for the long-term immobilization of chromium. The aging of these precipitates, particularly under hydrothermal conditions, can further enhance their stability. researchgate.net

The presence of iron can significantly alter the reactivity of the chromium. Mixed-phase Cr(III)-Fe(III) hydroxides exhibit unique reactivity with oxidants like chlorine. The rate of Cr(VI) formation from these mixed solids is highly dependent on the Fe/Cr ratio, with higher iron content generally leading to slower Cr(VI) formation. acs.org This suggests that incorporating chromium into iron corrosion products within water distribution systems can influence its potential to be re-oxidized and released into tap water. acs.org

Co-precipitation can also occur with other metals. In industrial wastewater treatment, adjusting the pH is a common method to precipitate multiple metal hydroxides simultaneously. ukm.myheienv.com Since the optimal pH for precipitation varies for different metals, a compromise pH is often chosen. For a mix of chromium and nickel, a pH of 9.0-9.5 is common to precipitate both ions. heienv.com The presence of coagulants like ferric chloride can lead to the formation of co-precipitates that have lower solubility than predicted for the individual hydroxides. heienv.com

Interestingly, co-precipitation can also be a mechanism for removing Cr(VI). Studies have shown that during the precipitation of copper carbonate in a solution also containing Cr(VI), a significant amount of chromium is co-removed. nih.gov The mechanism at low pH involves the co-precipitation of copper chromate (CuCrO₄) crystallites. nih.gov This demonstrates that even without direct reduction to Cr(III), hexavalent chromium can be incorporated into precipitating mineral phases.

Table 1: Research Findings on this compound Reaction Mechanisms

html

Advanced Spectroscopic and Structural Characterization of Chromium Hydroxide

X-ray Diffraction (XRD) Analysis for Crystalline Phase Identification and Structural Elucidation

X-ray diffraction (XRD) is a primary technique for determining the crystalline nature of chromium hydroxide (B78521). Studies often reveal that chromium hydroxide precipitates can be amorphous, especially when synthesized under certain conditions like forced hydrolysis of Cr(NO3)3 solutions at pH values up to approximately 9.5. srce.hr The XRD patterns of such amorphous materials lack sharp diffraction peaks, indicating the absence of long-range crystalline order. sci-hub.se

However, crystalline forms of this compound can be synthesized. For instance, Cr(OH)3·3H2O has been identified as crystalline by XRD. nih.gov The thermal decomposition of amorphous this compound leads to the formation of crystalline chromium(III) oxide (Cr2O3). srce.hr Heating amorphous this compound to 360 °C can produce Cr2O3 crystallites around 20 nm in size, which can grow to about 100 nm upon heating to 825 °C. srce.hr The diffraction patterns of the resulting Cr2O3 typically correspond to the hexagonal crystal structure. researchgate.net The specific crystalline phases and their evolution can be tracked by monitoring the changes in the XRD patterns at different temperatures. srce.hrresearchgate.net For instance, the conversion of this compound to Cr2O3 is marked by the appearance of sharp peaks corresponding to the Cr2O3 phase. srce.hrd-nb.info

The analysis of peak broadening in XRD patterns, using the Scherrer equation, allows for the estimation of crystallite size, providing further structural information. srce.hr It has been noted that even when a sample like Cr(OH)3·3H2O is identified as crystalline by XRD, other techniques may reveal a lack of significant local order. nih.gov

Interactive Data Table: XRD Findings for this compound and its Decomposition Products

| Sample Description | Synthesis/Treatment Condition | XRD Result | Key Findings | Reference(s) |

|---|---|---|---|---|

| This compound | Precipitated via forced hydrolysis of Cr(NO3)3 (pH up to ~9.5) | Amorphous | Lack of sharp diffraction peaks indicates no long-range order. | srce.hrsci-hub.se |

| Cr(OH)3·3H2O | Synthesized via hydrolysis/redox reactions | Crystalline | Identified as a crystalline phase. | nih.gov |

| Amorphous this compound | Heated to 360 °C | Crystalline Cr2O3 | Formation of Cr2O3 crystallites (~20 nm). | srce.hr |

| Amorphous this compound | Heated to 825 °C | Crystalline Cr2O3 | Growth of Cr2O3 crystallites (~100 nm). | srce.hr |

| This compound | Converted to chromium oxide by heating | Crystalline Cr2O3 | Confirmed formation of hexagonal Cr2O3. | researchgate.netd-nb.info |

X-ray Absorption Spectroscopy (XANES and EXAFS) for Local Coordination and Oxidation States

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides critical information about the electronic structure and local atomic environment of chromium in this compound.

XANES is particularly sensitive to the oxidation state of the chromium atom. The XANES spectra of this compound consistently show a profile characteristic of the Cr(III) oxidation state. osti.gov This is distinguished from the Cr(VI) state, which exhibits a sharp pre-edge feature at a lower energy. osti.govosti.gov Studies have confirmed that in various synthesized this compound samples, Cr(III) is the predominant oxidation state, with little to no indication of Cr(VI). osti.govresearchgate.net Even in materials codeposited from Cr(III) solutions with nickel hydroxide, the chromium maintains its 3+ oxidation state. osti.gov

EXAFS analysis offers insights into the local coordination environment, such as bond distances and coordination numbers. For Cr(OH)3·3H2O, which appears crystalline by XRD, EXAFS revealed a surprising lack of clear local order beyond the first coordination shell. nih.gov Only the contribution from the nearest neighboring Cr-O shell was detected, suggesting a loose interconnection of the CrO6 octahedra. nih.gov This finding is consistent with an anti-bayerite structure. nih.gov In contrast, analysis of chromium sorbed on biomass indicated that Cr(III) is in an octahedral environment, coordinated to oxygen atoms at a distance of 2.00 Å. nih.gov Initial analysis of this compound solids under varying NaOH concentrations suggests changes in the local structure as the basicity increases. osti.gov

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and bonding within this compound and its transformation products.

FTIR Spectroscopy: FTIR spectra of this compound show characteristic absorption bands. Broad bands around 3400 cm⁻¹ and 1630 cm⁻¹ are typically assigned to the O-H stretching and bending vibrations of adsorbed water molecules, respectively. researchgate.net The Cr-O-H bending modes are observed at lower frequencies, such as a strong peak around 536 cm⁻¹. researchgate.net The crystallization of amorphous this compound into Cr2O3 can be monitored using FTIR. srce.hr The spectra of the resulting Cr2O3 show distinct bands, for example, at 619 cm⁻¹, with the suppression of other bands that were present in the amorphous precursor. srce.hrunizg.hr In the layered hydroxochromate(III) compound, CaNa[Cr(OH)6], sharp bands at 3620 cm⁻¹ and 3573 cm⁻¹ in the IR spectrum are characteristic of well-defined O-H valence vibration modes, indicating specific hydrogen bonding environments. d-nb.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. The Raman spectrum of amorphous Cr(OH)3 is often characterized by broad peaks, consistent with its disordered nature, and can be of weak intensity. sci-hub.se In contrast, crystalline Cr2O3, formed from the thermal treatment of the hydroxide, exhibits several distinct Raman active modes. sci-hub.se Prominent peaks for Cr2O3 are typically observed around 300, 353, 555, and 619 cm⁻¹. researchgate.net The presence of these sharp bands confirms the formation of the crystalline oxide phase. sci-hub.seresearchgate.net A band at 552 cm⁻¹ is a clear indicator of the Cr2O3 compound. researchgate.net

Interactive Data Table: Vibrational Spectroscopy Bands for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment | Compound/State | Reference(s) |

|---|---|---|---|---|

| FTIR | ~3400 | O-H stretching of adsorbed water | Amorphous Cr(OH)3 | researchgate.net |

| FTIR | ~1630 | O-H bending of adsorbed water | Amorphous Cr(OH)3 | researchgate.net |

| FTIR | ~536 | Cr-O-H bending modes | Zn1Cr2-CO32- precursor | researchgate.net |

| FTIR | 3620, 3573 | O-H valence vibrations | Crystalline CaNa[Cr(OH)6] | d-nb.info |

| Raman | Broad peaks | Vibrational modes of amorphous solid | Amorphous Cr(OH)3 | sci-hub.se |

| Raman | 300, 353, 555, 619 | Raman active modes | Crystalline Cr2O3 | researchgate.net |

| Raman | 552 | Vibrational mode | Crystalline Cr2O3 | researchgate.net |

Electron Microscopy Techniques (SEM, TEM, HRTEM) for Morphological and Nanoscale Characterization

Electron microscopy techniques are essential for visualizing the morphology, size, and microstructure of this compound particles at the micro and nanoscale.

Scanning Electron Microscopy (SEM): SEM analysis reveals the surface morphology of this compound and its derivatives. For instance, SEM images of Cr2O3 nanoparticles synthesized from this compound precursors can show irregular round morphologies with sizes below 400 nm. nih.gov In other preparations, Cr2O3 nanostructures have been observed with average crystallite sizes ranging from 46.3 to 55.6 nm. uobaghdad.edu.iq SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) is also used to determine the elemental composition of the samples, confirming the presence of chromium and oxygen. nih.govscirp.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): TEM provides more detailed information on particle size and shape. Studies on Cr2O3 nanoparticles derived from the hydroxide have shown sizes varying from 20 nm to 70 nm. orientjchem.orgproquest.com HRTEM allows for the visualization of the atomic lattice, providing insights into the crystallinity and structural order. HRTEM studies on a series of Cr(III)-Fe(III) (oxy)hydroxides have shown a loss of structural order with increasing chromium content, with the pure chromium end-member having only short-range order and a coherent domain size of about 10 Å. osti.gov This contrasts with the more ordered iron end-member. osti.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements on the surface of this compound.

The analysis of the Cr 2p region of the XPS spectrum is fundamental for determining the oxidation state of chromium. For chromium(III) hydroxide, the Cr 2p spectrum is characteristic of the Cr³⁺ state. researchgate.net However, XPS studies must be interpreted with caution, as photoreduction of higher oxidation states can occur during analysis. For example, some studies have noted the photoreduction of Cr(VI) to Cr(III) under X-ray irradiation. psu.edu

XPS analysis of this compound precursors for catalysts, such as Zn1Cr2–CrO42−, has shown the presence of two different valence states of chromium. researchgate.net In studies of chromium sorption, XPS is used to confirm the chemical state of the adsorbed chromium. researchgate.net For instance, analysis of chromium biosorbed onto cell material indicated the coexistence of Cr(III) and Cr(VI), suggesting a partial reduction of the initially sorbed Cr(VI). researchgate.net The O 1s spectrum can also provide information, distinguishing between Cr-O and Cr-OH coordinations, revealing that the surface region may have more hydroxide components. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Speciation and Kinetic Studies

While solid-state NMR of this compound is not commonly reported, solution-phase NMR can be a powerful tool for studying the speciation of chromium ions in solution, which are precursors to the formation of this compound precipitates. The paramagnetic nature of Cr(III) can present challenges for high-resolution NMR, but specialized techniques can still yield valuable information about the coordination environment and dynamics of chromium-containing species in solution. This area of research provides foundational knowledge on the hydrolysis and polymerization processes that lead to the precipitation of this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on the thermal stability and decomposition of this compound.

TGA curves for amorphous this compound typically show a multi-stage decomposition process. srce.hr A broad endothermic peak centered around 200°C is often observed, corresponding to the loss of water (dehydration). srce.hr The dehydration of nanocrystalline this compound has been reported to occur at specific temperatures such as 105 °C, 289 °C, and 409 °C, while amorphous forms show dehydration at 70 °C, 289 °C, 406 °C, and 443 °C. researchgate.net

Following dehydration, a sharp exothermic peak is often seen in the differential thermal analysis (DTA) curve, which is associated with the crystallization of amorphous this compound into Cr2O3. srce.hr This crystallization event has been observed at temperatures between 410 and 420 °C in air. srce.hr The atmosphere can significantly influence this process; in an argon atmosphere, the crystallization peak shifts to a higher temperature, around 600 °C. srce.hr TGA has been used to determine the temperature at which the conversion of Cr(OH)3 to Cr2O3 is complete, which can be around 700 °C. d-nb.info The thermal decomposition of layered hydroxochromates, like CaNa[Cr(OH)6], begins around 225 °C with the elimination of water, followed by the oxidation of Cr(III) to Cr(VI) at higher temperatures. d-nb.info

Interactive Data Table: TGA Decomposition Events for this compound

| Sample Type | Atmosphere | Temperature (°C) | Event | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Amorphous Cr(OH)3 | Air | ~200 | Endothermic Peak | Dehydration (loss of water). | srce.hr |

| Nanocrystalline Cr(OH)3 | Not specified | 105, 289, 409 | Dehydration | Step-wise water loss. | researchgate.net |

| Amorphous Cr(OH)3 | Not specified | 70, 289, 406, 443 | Dehydration | Step-wise water loss. | researchgate.net |

| Amorphous Cr(OH)3 | Air | 410-420 | Exothermic Peak | Crystallization to Cr2O3. | srce.hr |

| Amorphous Cr(OH)3 | Argon | 600 | Exothermic Peak | Shifted crystallization temperature due to atmosphere. | srce.hr |

| Cr(OH)3 | Not specified | 430-700 | Mass Loss | Conversion to Cr2O3. | d-nb.info |

| CaNa[Cr(OH)6] | Synthetic Air | ~225 | Mass Loss | Initial decomposition and water elimination. | d-nb.info |

Computational and Theoretical Investigations of Chromium Hydroxide Systems

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Structures and Thermochemistry

Ab initio and Density Functional Theory (DFT) methods are powerful quantum mechanical approaches used to investigate the fundamental properties of molecules from first principles, without empirical data. These studies have been crucial in understanding the molecular structures and thermochemistry of chromium hydroxide (B78521) species. acs.orgresearchgate.net

Energetics of Cr(OH)n and CrO(OH)4 Species

High-level ab initio studies have been conducted to determine the thermochemistry of various chromium hydroxides, specifically Cr(OH)n where n ranges from 2 to 6, and the oxyhydroxide species CrO(OH)4. acs.org These investigations employ sophisticated computational techniques, such as the B3LYP level of theory with triple-ζ quality basis sets that include polarization and diffuse functions, to calculate optimum geometries and harmonic vibrational frequencies. acs.org

To achieve high accuracy in determining the heats of formation, researchers have utilized isogyric reaction energies computed at the CCSD(T) level of theory. acs.org These calculations incorporate large basis sets and include corrections for core-valence correlation, scalar relativistic effects, and basis set incompleteness. acs.org The computed heats of formation from these theoretical studies have shown good agreement with some existing experimental data, while also suggesting the need for revision of other experimental values. acs.org Furthermore, polynomial fits for heat capacity, standard enthalpy, and entropy have been developed over a wide temperature range (100–3000 K), providing a comprehensive thermodynamic profile for these species. acs.org

Prediction of Optimum Geometries and Vibrational Frequencies

DFT calculations are a cornerstone for predicting the most stable three-dimensional arrangements (optimum geometries) and the vibrational frequencies of chromium hydroxide molecules. acs.org The B3LYP functional, paired with basis sets like 6-311++G(d,p), has been successfully used to determine the Cartesian coordinates for the optimized structures of Cr(OH)n (n=2-6) and CrO(OH)4. acs.org

Harmonic vibrational frequency calculations are not only essential for identifying stationary points on the potential energy surface as true minima but also for calculating zero-point vibrational energies and thermal corrections to thermodynamic properties. ub.edu While DFT methods generally provide reliable geometries for many transition metal complexes, challenges can arise with systems featuring complex electronic structures, such as those with Cr-Cr multiple bonds, where DFT may underestimate bond distances compared to experimental diffraction data. osti.gov For more accurate predictions in such complex cases, higher-level methods like CASPT2 can be employed to compute vibrational frequencies and normal modes, providing better agreement with experimental spectra. osti.gov The prediction of vibrational frequencies is also crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for the identification of specific structural motifs and bonding environments. nih.gov

Molecular Dynamics Simulations of this compound Formation and Aggregation

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic processes of this compound formation and aggregation in solution. These simulations model the interactions between atoms and molecules over time, providing a step-by-step view of complex processes that are difficult to capture experimentally.

For instance, MD simulations have been used to study the complexation of Cr(III) with ligands in aqueous solutions. acs.org By analyzing the radial distribution functions (RDFs), researchers can identify the formation of bonds between the chromium atom and surrounding molecules, including water and other ligands. These simulations can reveal the coordination environment of the chromium ion, showing, for example, the distances at which chromium forms strong coordinate bonds with oxygen atoms of carboxylate groups or water molecules.

In the context of aggregation, computational models can simulate how individual this compound units or complexes interact and coalesce. This is particularly relevant for understanding the initial stages of precipitation or the formation of larger nanoparticle structures. upenn.edu Techniques such as using the Buckingham potential, which is well-suited for ionic compounds like metal oxides, are employed in these simulations to describe the inter-ionic forces. researchgate.net By tracking the trajectories of atoms, MD can elucidate the mechanisms driving aggregation, such as the role of bridging ligands or solvent interactions, providing insights into the growth and morphology of this compound aggregates. upenn.edu

Computational Modeling of Ligand Interactions and Complex Stabilities

Computational chemistry provides robust methods for modeling the interactions between chromium ions and various ligands, as well as for predicting the stability of the resulting complexes. researchgate.net DFT and molecular mechanics are prominent tools in this area, enabling the investigation of binding energies, coordination geometries, and the factors that govern complex stability. nih.govscirp.org

Studies have computationally modeled the competitive reactions between different ligands—such as formate (B1220265), acetate (B1210297), and oxalate—and hydrated chromium ions like [Cr(H2O)6]3+ and its hydrolyzed forms. researchgate.net By calculating the stability of these mixed-ligand complexes, researchers can predict the masking power of different agents, which is crucial in applications like chrome tanning. researchgate.net

Electronic Structure Analysis and Magnetic Properties of Hydroxide-Bridged Chromium Complexes

The electronic structure and magnetic properties of hydroxide-bridged chromium(III) complexes are areas of significant research, driven by the interesting magnetic phenomena these systems exhibit. researchgate.net Computational methods, particularly DFT, are vital for understanding the nature of the magnetic coupling between chromium centers. capes.gov.brfrontiersin.org

In dinuclear and polynuclear chromium(III) complexes, the magnetic interaction between the metal centers, mediated by bridging ligands like hydroxide, can be either antiferromagnetic (spins align in opposite directions) or ferromagnetic (spins align in the same direction). researchgate.netfrontiersin.org Most dihydroxo-bridged dinuclear Cr(III) complexes are antiferromagnetically coupled. researchgate.net However, the introduction of other bridging ligands alongside hydroxo groups can lead to ferromagnetic coupling. researchgate.netfrontiersin.org

Theoretical calculations can elucidate the factors determining the type and strength of this magnetic exchange. researchgate.net For instance, DFT studies on doubly-bridged Cr(III) dimers have shown that ferromagnetic coupling can arise when ferromagnetic exchange pathways dominate over antiferromagnetic ones. frontiersin.org These calculations help correlate structural parameters, such as the Cr-O-Cr bridging angle and the Cr-Cr distance, with the observed magnetic behavior. researchgate.netmdpi.com The analysis of the electronic structure provides insight into the superexchange pathways through which the magnetic orbitals of the chromium ions interact. frontiersin.orgacs.org

Computational Approaches to Elucidate Reaction Pathways and Transition States

Understanding the mechanisms of chemical reactions involving this compound requires the identification of reaction pathways and the characterization of high-energy transition states. Computational chemistry offers a suite of tools to map out these complex processes, which are often too fast or intricate to be fully captured by experimental methods alone. acs.org

Density Functional Theory (DFT) is a primary method used to model reaction pathways. nih.gov By calculating the potential energy surface, researchers can identify the minimum energy path connecting reactants to products. chemrxiv.org This path includes intermediate species and, crucially, the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. nih.gov

For example, in chromium-catalyzed reactions, DFT calculations can model the interaction of reactants with the chromium center, the breaking and forming of bonds, and the energy profile of the entire catalytic cycle. nih.gov These models can help determine the rate-determining step of a reaction. nih.gov Advanced computational protocols are continually being developed to explore potential energy surfaces more efficiently and to automatically identify reaction pathways and transition states, reducing reliance on chemical intuition and accelerating the discovery of new reaction mechanisms. acs.orgchemrxiv.org

Environmental Geochemistry and Remediation Mechanisms of Chromium Hydroxide

Role of Chromium Hydroxide (B78521) in Chromium Speciation in Aquatic and Terrestrial Environments

Chromium exists in the environment predominantly in two oxidation states: trivalent chromium, Cr(III), and hexavalent chromium, Cr(VI). The speciation of chromium, or the distribution of its different chemical forms, is a critical factor governing its mobility, bioavailability, and toxicity in both aquatic and terrestrial systems. Chromium hydroxide, specifically chromium(III) hydroxide (Cr(OH)₃), plays a pivotal role in controlling the fate and transport of chromium.

In natural waters, the total chromium concentration is typically low, often in the range of micrograms per liter (µg/L). pjoes.comrsc.org The relative proportions of Cr(III) and Cr(VI) can vary significantly, with Cr(VI) accounting for 27% to 100% of the total dissolved chromium in some studies. psu.edu The formation and precipitation of chromium(III) hydroxide are highly dependent on the pH of the environment. researchgate.netheienv.com In general, Cr(III) is relatively insoluble and tends to precipitate as chromium(III) hydroxide at a pH above 6.0. researchgate.net This precipitation effectively removes dissolved Cr(III) from the water column, acting as a natural attenuation mechanism.

The solubility of chromium(III) hydroxide is at its minimum in the pH range of 6.8 to 11.5. nih.gov Below pH 4, its solubility increases, and it can exist as soluble aqua ions. nih.govcambridge.org The presence of organic matter can influence chromium speciation by forming stable, soluble complexes with Cr(III), which can prevent its precipitation as a hydroxide. psu.edu This complexation can increase the mobility of Cr(III) in soils and aquatic systems. sciopen.com

In terrestrial environments, the behavior of chromium is similarly governed by its oxidation state and the formation of this compound. The trivalent form, Cr(III), is generally considered less toxic and less mobile than Cr(VI). researchgate.net The reduction of mobile and toxic Cr(VI) to the less mobile Cr(III) and its subsequent precipitation as chromium(III) hydroxide is a key process in the remediation of chromium-contaminated soils and groundwater. core.ac.ukcore.ac.uk The presence of clay minerals and iron-aluminum oxides in soils can also influence the adsorption and precipitation of chromium. sciopen.com

Mechanisms of Chromium(VI) Reduction to Chromium(III) and Subsequent Hydroxide Precipitation

The remediation of Cr(VI) contamination often relies on its reduction to Cr(III), followed by precipitation as insoluble chromium(III) hydroxide. This transformation significantly reduces the toxicity and mobility of chromium in the environment. This process can be achieved through both chemical and biological means.

Chemical Reduction Agents and Their Reaction Pathways

Several chemical reducing agents can effectively convert Cr(VI) to Cr(III). The most common and economically feasible agents include ferrous sulfate (B86663) (FeSO₄), sodium metabisulfite (B1197395) (Na₂S₂O₅), and zero-valent iron (ZVI). internationaljournalcorner.comajol.info

The reduction of Cr(VI) is typically favored under acidic conditions (pH < 3). internationaljournalcorner.comrsc.org After the reduction is complete, the pH is raised to a range of 8-10 to facilitate the precipitation of Cr(III) as chromium(III) hydroxide. rsc.org

Studies have shown that ferrous sulfate can achieve nearly 100% removal of Cr(VI) under optimal conditions. internationaljournalcorner.com

Sodium Metabisulfite (Na₂S₂O₅): This is another effective reducing agent for Cr(VI). internationaljournalcorner.comajol.info It is often more efficient than ferrous sulfate, requiring a less acidic pH (around 2.2) and a shorter reaction time. internationaljournalcorner.com

Zero-Valent Iron (ZVI): Nano-sized zero-valent iron (nZVI) has gained significant attention for its high reactivity in reducing Cr(VI). core.ac.ukmdpi.com The mechanism involves the oxidation of Fe⁰ to Fe²⁺/Fe³⁺, coupled with the reduction of Cr(VI) to Cr(III). mdpi.com The resulting Cr(III) then precipitates as this compound or a mixed chromium-iron hydroxide on the surface of the iron particles. royalsocietypublishing.orgresearchgate.netnih.gov The efficiency of Cr(VI) removal by ZVI increases with a decrease in pH. nih.gov The reaction can be represented as: 2CrO₄²⁻ + 3Fe⁰ + 16H⁺ → 2Cr³⁺ + 3Fe²⁺ + 8H₂O Followed by precipitation: Cr³⁺ + 3OH⁻ → Cr(OH)₃(s)

Bioremediation Mechanisms Involving Microbial Reduction and Hydroxide Formation

Bioremediation offers an environmentally friendly approach to detoxify Cr(VI). Many microorganisms, particularly bacteria, are capable of reducing Cr(VI) to Cr(III) as part of their metabolic processes. ekb.egnih.gov This microbial reduction can occur under both aerobic and anaerobic conditions, although anaerobic reduction is often more efficient. nih.gov

The reduction can be enzymatic, where enzymes such as chromate (B82759) reductases facilitate the transfer of electrons to Cr(VI). nih.gov This process can be enhanced by the addition of electron donors. nih.gov Some bacteria, like Shewanella oneidensis, can use Cr(VI) as a terminal electron acceptor during anaerobic respiration. nih.govdtic.mil The reduction of Cr(VI) by S. oneidensis has been shown to involve outer membrane c-type cytochromes. nih.gov

Once reduced to Cr(III), the chromium precipitates as chromium(III) hydroxide, often on the surface of the bacterial cells. core.ac.ukresearchgate.net This immobilization of chromium prevents its further migration in the environment. Sulfate-reducing bacteria have also been utilized to reduce Cr(VI) and immobilize it as the highly insoluble hydroxide. google.com The process of bioaugmentation (adding specific microbes) and biostimulation (adding nutrients to enhance native microbial activity) can be employed to improve the efficiency of Cr(VI) bioremediation. mdpi.com

Adsorption and Sorption Mechanisms of Chromium(III) Hydroxide

Following the reduction of Cr(VI) to Cr(III) and its precipitation as chromium(III) hydroxide, the resulting solid phase can be further removed from the environment through adsorption and sorption processes. These mechanisms involve the binding of chromium species onto the surface of various materials, known as sorbents.

Kinetics and Isotherms of Chromium(III) Adsorption on Various Sorbents

The efficiency of chromium adsorption is often evaluated using kinetic and isotherm models. Kinetic models describe the rate of adsorption, while isotherm models describe the equilibrium distribution of the adsorbate between the liquid and solid phases.

Commonly used kinetic models include the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better fit for the adsorption of chromium, suggesting that chemisorption is the rate-limiting step. sciopen.com

Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the adsorption capacity of the sorbent.

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. neptjournal.comsapub.org

Freundlich Isotherm: Describes multilayer adsorption on a heterogeneous surface. neptjournal.comsapub.org

The suitability of a particular model depends on the specific sorbent and experimental conditions. For example, the adsorption of Cr(VI) on some agricultural wastes has been shown to fit the Langmuir model well. sapub.orgtandfonline.com In other cases, both Langmuir and Freundlich models have been found to be applicable. ehemj.comiaea.org

The table below summarizes the findings of various studies on the adsorption of chromium, highlighting the isotherm models that best described the experimental data.

| Sorbent | Chromium Species | Best Fit Isotherm Model | Reference |

| Coal Fly Ash | Cr(VI) | Langmuir and Freundlich | neptjournal.com |

| Prunus avium Stems | Cr(VI) | Langmuir | sapub.org |

| Carbon Nanotubes | Cr(VI) | Langmuir | ehemj.com |

| Zeolite | Cr(VI) | Langmuir | iaea.org |

| Agricultural Wastes | Cr(VI) | Langmuir | tandfonline.com |

| Silts and Fine Sands | Cr(III)-CA Complex | Langmuir | sciopen.com |

This table is interactive. Click on the headers to sort the data.

Surface Precipitation and Ion Exchange as Adsorption Mechanisms

The removal of chromium from solution by sorbents can occur through several mechanisms, including surface precipitation and ion exchange.

Surface Precipitation: This mechanism involves the formation of a solid this compound phase on the surface of the sorbent. This is particularly relevant for the adsorption of Cr(III). At pH values above 4, Cr(III) can precipitate as this compound on the surface of clay minerals like chlorite (B76162) and kaolinite. cambridge.orgpsu.edu Studies using X-ray photoelectron spectroscopy have confirmed the presence of this compound on the surface of these minerals after adsorption at higher pH levels. cambridge.orgpsu.edu On clay surfaces, Cr(III) has been observed to precipitate as guyanaite (β-CrOOH). researchgate.net